molecular formula C21H15NO3S B2810957 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide CAS No. 478257-04-4

3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

Cat. No.: B2810957
CAS No.: 478257-04-4
M. Wt: 361.42
InChI Key: SRKVHMKVHCTOBM-UHFFFAOYSA-N
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Description

3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a complex organic compound with the molecular formula C21H15NO3S and a molecular weight of 361.41 g/mol. This compound is characterized by its thioxanthene core, which is a sulfur-containing heterocycle, and a methoxybenzamide moiety

Preparation Methods

    Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

    Chemical Reactions Analysis

    3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide can undergo various chemical reactions, including:

      Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). The major products formed from these reactions depend on the specific conditions and reagents used.

      Scientific Research Applications

      This compound has several scientific research applications, including:

        Mechanism of Action

        The mechanism by which 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

        Comparison with Similar Compounds

        • Thioxanthene Derivatives: : These compounds share the thioxanthene core but may have different substituents or functional groups.

        • Benzamide Derivatives: : These compounds contain the benzamide moiety but lack the thioxanthene core.

        The uniqueness of 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide lies in the combination of the thioxanthene core and the methoxybenzamide group, which provides it with distinct chemical and biological properties.

        Properties

        IUPAC Name

        3-methoxy-N-(9-oxothioxanthen-2-yl)benzamide
        Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI

        InChI=1S/C21H15NO3S/c1-25-15-6-4-5-13(11-15)21(24)22-14-9-10-19-17(12-14)20(23)16-7-2-3-8-18(16)26-19/h2-12H,1H3,(H,22,24)
        Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI Key

        SRKVHMKVHCTOBM-UHFFFAOYSA-N
        Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Canonical SMILES

        COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
        Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Molecular Formula

        C21H15NO3S
        Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Molecular Weight

        361.4 g/mol
        Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

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